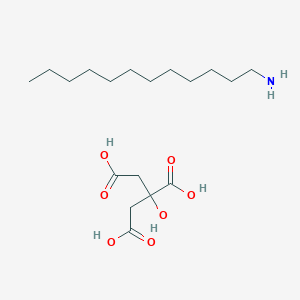
Dodecan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid can be approached by first preparing each component separately and then combining them under suitable conditions.
Dodecan-1-amine: This can be synthesized through the reduction of dodecanenitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon.
2-Hydroxypropane-1,2,3-tricarboxylic acid: This is commonly obtained from natural sources such as citrus fruits or can be synthesized through the fermentation of sugars using microorganisms.
Industrial Production Methods
Industrial production of citric acid (2-hydroxypropane-1,2,3-tricarboxylic acid) is typically carried out through the fermentation of molasses or other sugar-containing substrates using the mold Aspergillus niger. Dodecan-1-amine can be produced on an industrial scale through the hydrogenation of dodecanenitrile.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amine group in dodecan-1-amine can be oxidized to form a nitroso or nitro compound.
Reduction: The carboxyl groups in 2-hydroxypropane-1,2,3-tricarboxylic acid can be reduced to form alcohols.
Substitution: The hydroxyl group in 2-hydroxypropane-1,2,3-tricarboxylic acid can undergo substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alcohols, alkyl halides.
Major Products
Oxidation: Formation of nitroso or nitro compounds from dodecan-1-amine.
Reduction: Formation of alcohols from the carboxyl groups of 2-hydroxypropane-1,2,3-tricarboxylic acid.
Substitution: Formation of esters or ethers from the hydroxyl group of 2-hydroxypropane-1,2,3-tricarboxylic acid.
Scientific Research Applications
Dodecan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in the context of metabolic pathways involving citric acid.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dodecan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid involves its interaction with various molecular targets and pathways:
Amines: The amine group can interact with enzymes and receptors, potentially inhibiting or activating biological processes.
Tricarboxylic Acid: The tricarboxylic acid component can participate in metabolic pathways such as the citric acid cycle, influencing energy production and other cellular processes.
Comparison with Similar Compounds
Dodecan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid can be compared with other similar compounds to highlight its uniqueness:
Citric Acid:
Other Tricarboxylic Acids: Compounds such as isocitric acid and aconitic acid share structural similarities with citric acid but differ in their specific chemical properties and applications.
Properties
CAS No. |
109643-66-5 |
|---|---|
Molecular Formula |
C18H35NO7 |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
dodecan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C12H27N.C6H8O7/c1-2-3-4-5-6-7-8-9-10-11-12-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-13H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
MGRRUGJFOYKMRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















